6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
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Overview
Description
6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the chromen-2-one moiety. One common synthetic route involves the reaction of 7-methoxy-1-benzofuran-2-carboxylic acid with appropriate reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran and chromen-2-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-4-(7-methoxy-2-benzofuranyl)-7-phenyl-1-benzopyran-2-one
- 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid
Uniqueness
6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the presence of both benzofuran and chromen-2-one moieties.
Properties
IUPAC Name |
6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-10-6-16-12(8-14(10)20)13(9-18(21)23-16)17-7-11-4-3-5-15(22-2)19(11)24-17/h3-9,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTLCBRZGZFLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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